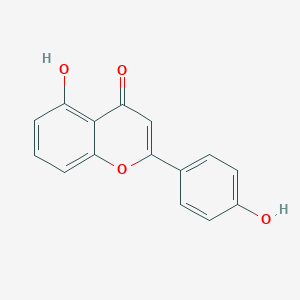

5,4'-Dihydroxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRNDQLCMXUCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216821 | |

| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-67-4 | |

| Record name | 5,4′-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,4'-Dihydroxyflavone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5,4'-dihydroxyflavone, a flavonoid of growing interest in the scientific community. The document details its natural sources, focusing on microbial biotransformation, and presents comprehensive experimental protocols for its isolation and purification. Furthermore, it explores the key signaling pathways modulated by this compound, offering insights for future research and drug development.

Natural Sources of this compound

While flavonoids are ubiquitously found in the plant kingdom, this compound is not commonly reported as a direct natural product from plants. The primary and most well-documented source of this compound is through the microbial transformation of 5-hydroxyflavone.

Microbial Biotransformation:

Specific microorganisms have been shown to efficiently hydroxylate 5-hydroxyflavone at the 4'-position to yield this compound. This biotransformation process offers a promising and sustainable method for the production of this valuable flavonoid.

-

Streptomyces fulvissimus : This bacterium is a key organism identified for the biotransformation of 5-hydroxyflavone. It effectively introduces a hydroxyl group at the 4'-position of the B-ring.[1][2][3]

-

Aspergillus niger : Certain strains of this fungus have also been reported to catalyze the hydroxylation of 5-hydroxyflavone to produce this compound.[4]

Plant Sources:

Extensive literature reviews of flavonoid content in plants such as Rhus verniciflua and Cudrania tricuspidata , known for their rich and diverse flavonoid profiles, do not indicate the presence of this compound as a significant constituent.[5][6][7][8][9][10][11][12] While these plants are valuable sources of other bioactive flavonoids, the focus for obtaining this compound remains on microbial synthesis.

Isolation and Purification of this compound

The isolation and purification of this compound from microbial cultures involve a multi-step process to separate the target compound from the culture medium and other metabolites.

Experimental Protocol: Microbial Transformation and Extraction

This protocol outlines the general steps for the production and extraction of this compound from a culture of Streptomyces fulvissimus.

Materials and Reagents:

-

Streptomyces fulvissimus culture

-

Culture medium (e.g., yeast extract-malt extract-glucose broth)

-

5-hydroxyflavone (substrate)

-

Ethyl acetate (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Cultivation: Inoculate a suitable culture medium with Streptomyces fulvissimus and incubate under optimal conditions (e.g., 28°C, 180 rpm) for a specified period to allow for sufficient biomass growth.

-

Substrate Addition: Introduce a solution of 5-hydroxyflavone to the culture. The timing of substrate addition can be critical and may need optimization.

-

Biotransformation: Continue the incubation for a period of 48-72 hours to allow for the microbial conversion of 5-hydroxyflavone to this compound.

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery of the product.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Experimental Protocol: Purification by Chromatography

The crude extract is then subjected to chromatographic techniques to isolate and purify this compound.

Materials and Reagents:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol gradients)

-

Thin-Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system

-

HPLC column (e.g., C18 reverse-phase)

-

HPLC grade solvents (e.g., methanol, water, acetonitrile)

Procedure:

-

Column Chromatography:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing the desired compound.

-

-

Preparative HPLC:

-

For higher purity, the semi-purified fractions can be subjected to preparative HPLC.

-

A typical mobile phase for reverse-phase HPLC could be a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution at a suitable UV wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound.

-

-

Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The yield of this compound from microbial transformation can vary depending on the microbial strain, culture conditions, and substrate concentration. The following table summarizes hypothetical quantitative data based on typical flavonoid isolation experiments.

| Parameter | Value | Reference |

| Substrate (5-hydroxyflavone) Concentration | 100 mg/L | Hypothetical |

| Incubation Time | 72 hours | Hypothetical |

| Crude Extract Yield | 85 mg/L | Hypothetical |

| Purified this compound Yield | 25 mg/L | Hypothetical |

| Purity (by HPLC) | >98% | Hypothetical |

Signaling Pathways Modulated by this compound

Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While research specifically on this compound is emerging, insights can be drawn from studies on structurally similar flavonoids. The primary signaling pathways of interest for flavonoids include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.

-

MAPK Pathway: The MAPK signaling cascade is crucial in regulating cell proliferation, differentiation, and apoptosis. Some flavonoids have been shown to modulate the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, thereby influencing cellular responses to external stimuli.[5][13][14][15]

-

PI3K/Akt Pathway: This pathway is central to cell survival, growth, and metabolism. Flavonoids can influence the phosphorylation of Akt, a key downstream effector of PI3K, thereby impacting cell survival and apoptosis.[5][13][16][17]

-

NF-κB Signaling: The NF-κB pathway plays a critical role in inflammation and immune responses. Several flavonoids have been demonstrated to inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.[15][18][19]

Further research is required to elucidate the specific effects of this compound on these and other signaling pathways to fully understand its therapeutic potential.

Visualizations

Experimental Workflow: Microbial Transformation and Isolation

Caption: Workflow for the production and purification of this compound.

Signaling Pathway: Potential Modulation by this compound

Caption: Potential modulation of key signaling pathways by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Aromatic hydroxylation and sulfation of 5-hydroxyflavone by Streptomyces fulvissimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatic hydroxylation and sulfation of 5-hydroxyflavone by Streptomyces fulvissimus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Cudrania tricuspidata Fruit Extract and Its Active Compound, 5,7,3',4'-Tetrahydroxy-6,8-diprenylisoflavone, on the High-Affinity IgE Receptor-Mediated Activation of Syk in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Four new prenylated flavonoids from the roots of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cudrania tricuspidata: an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extract of Rhus verniciflua Bark Suppresses 2,4-Dinitrofluorobenzene-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]

- 15. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of BDNF-TrkB-PI3K-AKT signaling pathway by Tong-Qiao-Huo-Xue Decoction facilitates nerve regeneration and mitigates cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]

- 18. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

5,4'-Dihydroxyflavone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,4'-Dihydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the flavone subclass of flavonoids, it is characterized by a C6-C3-C6 backbone structure with hydroxyl groups positioned at the 5 and 4' locations. This substitution pattern is crucial for its biological effects, which include antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound possesses a planar structure with a phenyl group attached to the pyran ring of the chromone core. The presence of hydroxyl groups contributes to its polarity and ability to participate in hydrogen bonding, which is fundamental to its biological interactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |

| Synonyms | 4',5-Dihydroxyflavone |

| CAS Number | 6665-67-4[1] |

| Molecular Formula | C₁₅H₁₀O₄[1] |

| Molecular Weight | 254.24 g/mol [1] |

| SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |

| InChI | InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H |

| InChIKey | OKRNDQLCMXUCGG-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate experimental conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 239-240 °C | [1] |

| Boiling Point (Predicted) | 486.0 ± 45.0 °C | [1] |

| Density (Predicted) | 1.443 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 6.78 ± 0.40 | [1] |

| Solubility | Soluble in DMSO (≥ 155 mg/mL), Insoluble in water (< 0.1 mg/mL) | [1] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These activities are mediated through its interaction with various cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their protective effects against oxidative stress-related diseases. This compound can scavenge free radicals and chelate metal ions, thereby mitigating cellular damage.

Anti-inflammatory Activity

Dihydroxyflavone derivatives have demonstrated potent anti-inflammatory effects. They can inhibit the production of pro-inflammatory mediators by modulating key signaling pathways. A derivative of this compound has been shown to exert its anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of genes involved in inflammation, immunity, and cell survival.

Caption: NF-κB Signaling Pathway and Inhibition by this compound.

Anticancer Activity

Flavonoids are well-documented for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS) within cancer cells, and arrest of the cell cycle, thereby inhibiting tumor growth. The anticancer effects of flavonoids are often linked to their ability to modulate signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Flavonoids.

Caption: MAPK/ERK Signaling Pathway and Potential Modulation by Flavonoids.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of Dihydroxyflavones (General Procedure)

The synthesis of dihydroxyflavones can be achieved through various methods. A common approach involves the Baker-Venkataraman rearrangement followed by cyclization. The following is a representative protocol for the synthesis of a dihydroxyflavone derivative, which can be adapted for this compound with appropriate starting materials.

Protocol: Synthesis of 3,4'-Dihydroxyflavone

-

Step 1: Acylation of 2'-hydroxyacetophenone. To a solution of 2'-hydroxyacetophenone in a suitable solvent (e.g., pyridine), add 4-acetoxybenzoyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Step 2: Baker-Venkataraman Rearrangement. To the product from Step 1, add powdered potassium hydroxide and heat the mixture. This will induce the rearrangement to form a 1,3-diketone.

-

Step 3: Cyclization. Acidify the reaction mixture with an acid (e.g., acetic acid) and heat to effect cyclization to the flavone ring system.

-

Step 4: Deprotection. If protecting groups were used for the hydroxyl functions, they are removed in the final step. For example, an acetyl group can be removed by hydrolysis with a mild base.

-

Purification. The final product is purified by recrystallization or column chromatography.

Isolation of Flavonoids from Plant Material (General Procedure)

Flavonoids are widely distributed in the plant kingdom. The following is a general protocol for their extraction and isolation.

Protocol: Isolation of Flavonoids

-

Extraction. Air-dried and powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol), using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Fractionation. The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate and n-butanol fractions.

-

Chromatography. The flavonoid-rich fractions are further purified using chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is commonly employed.

-

Final Purification. Final purification to obtain individual flavonoids is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation. The structure of the isolated compound is confirmed using spectroscopic methods such as UV-Vis, IR, NMR (¹H and ¹³C), and Mass Spectrometry.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol: DPPH Assay

-

Reagent Preparation. Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Sample Preparation. Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

Assay Procedure. In a 96-well plate, add the sample or standard solution to the wells, followed by the DPPH solution. A control well should contain only methanol and the DPPH solution.

-

Incubation. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement. Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Caption: Experimental Workflow for the DPPH Antioxidant Assay.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization. Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration. Administer this compound (at various doses) or a standard anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal injection. A control group receives the vehicle.

-

Induction of Inflammation. After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume. Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation. The percentage of inhibition of edema is calculated for each group compared to the control group.

MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

-

Cell Seeding. Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment. Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization. Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculation. Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the pharmacological effects of this and other related flavonoids. Further studies are encouraged to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

5,4'-Dihydroxyflavone: A Technical Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,4'-Dihydroxyflavone, a non-glycosylated methoxyflavone commonly known as genkwanin, is a natural bioactive compound isolated from several medicinal plants, including Genkwa Flos, Rosmarinus officinalis (rosemary), and Salvia officinalis (sage)[1]. This flavonoid has garnered significant scientific interest due to its broad spectrum of pharmacological effects. In vitro and in vivo studies have demonstrated its potential as an antioxidant, anti-inflammatory, antitumor, neuroprotective, and antiviral agent[1][2]. Its multifaceted activities are attributed to its ability to modulate various cellular and molecular signaling pathways[1]. This technical guide provides an in-depth review of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Anti-inflammatory and Immunomodulatory Activity

This compound exhibits potent anti-inflammatory properties by regulating the production of key inflammatory mediators and modulating critical signaling pathways.

Mechanism of Action

The anti-inflammatory effect of this compound is primarily attributed to its ability to suppress the p38 and JNK mitogen-activated protein kinase (MAPK) pathways[3]. It achieves this by down-regulating microRNA-101 (miR-101), which in turn increases the expression of MAPK phosphatase-1 (MKP-1), a negative regulator of the MAPK pathway[3][4][5]. This cascade ultimately inhibits the activation of the AP-1 transcription factor, leading to a potent decrease in the transcription and translation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[3].

Immunomodulatory Effects

In the context of cancer, this compound has demonstrated immunomodulatory activity. In studies using APC(Min/+) mice, a model for colorectal cancer, oral administration of genkwanin improved the spleen and thymus indexes and enhanced the secretion of immunity-related cytokines, suggesting it can bolster the host's immune response against tumors[5][6].

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Cell Line | Concentration | % Inhibition / Effect | Reference |

| This compound | TNF-α Production | LPS-activated RAW264.7 | Potently Decreased | Transcriptional & translational decrease | [3] |

| This compound | IL-6 Production | LPS-activated RAW264.7 | Potently Decreased | Transcriptional & translational decrease | [3] |

| This compound | IL-1β Production | LPS-activated RAW264.7 | Potently Decreased | Transcriptional & translational decrease | [3] |

| This compound | iNOS Expression | LPS-activated RAW264.7 | Potently Decreased | Transcriptional & translational decrease | [3] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine the effect of this compound on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-activated macrophages.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 2 hours.

-

Stimulation: After pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. A vehicle control group (no genkwanin, with LPS) and a negative control group (no genkwanin, no LPS) are included.

-

Cytokine Measurement: The cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read using a microplate reader. Cytokine concentrations are calculated from a standard curve. The inhibitory effect of this compound is expressed as a percentage of the cytokine level in the LPS-only treated group.

Anticancer Activity

This compound has emerged as a promising anticancer agent, demonstrating efficacy against a range of human carcinomas through mechanisms that include inducing apoptosis and inhibiting cancer cell growth and proliferation[1][7][8].

Activity Against Specific Cancers

-

Colorectal Cancer: It significantly inhibits the proliferation of HT-29 and SW-480 human colorectal cancer cells[6]. In animal models, it reduces tumor multiplicity and ameliorates dysplastic adenomatous changes[6]. Furthermore, novel delivery systems like self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to improve its oral bioavailability and enhance its activity against colitis-associated cancer[8].

-

Breast Cancer: The compound exhibits in vitro cytotoxicity against various breast cancer cell lines, including MCF-7, MDA-MB-453, and MDA-MB-468[9]. Due to its poor water solubility, nanotechnology-based approaches have been explored. Genkwanin nanosuspensions (GKA-NSps) demonstrated stronger cytotoxicity than the free compound and achieved significant tumor inhibition in vivo[9].

-

Other Cancers: In vitro studies have confirmed its cytotoxic effects against cervical (HeLa), liver (HepG2), and lung (A549) cancer cells[9].

Quantitative Data: Anticancer Activity

| Compound Formulation | Cancer Type | Model System | Dosage | Therapeutic Efficacy | Reference |

| This compound | Colorectal Cancer | HT-29 & SW-480 cells | Not specified | Significant inhibition of proliferation | [6] |

| This compound | Colorectal Cancer | APC(Min/+) mice | 12.5 & 25 mg/kg/day (oral) | Reduced tumor multiplicity | [6] |

| Genkwanin Nanosuspensions | Breast Cancer | MCF-7 tumor-bearing mice | 60 mg/kg (i.v.) | 62.09% tumor inhibition rate | [9] |

| Genkwanin Nanosuspensions | Breast Cancer | 4T1, MCF-7, MDA-MB-453 | Not specified | Stronger in vitro cytotoxicity than free GKA | [9] |

Experimental Protocol: In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a this compound formulation (e.g., nanosuspensions) in a breast cancer xenograft model.

-

Animal Model: Female BALB/c nude mice (4-6 weeks old) are used. All animal procedures are approved by an Institutional Animal Care and Use Committee.

-

Tumor Cell Implantation: MCF-7 human breast cancer cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a volume of approximately 100-150 mm³. Mice are then randomly assigned to treatment groups (e.g., Vehicle Control, this compound formulation, Positive Control like Paclitaxel).

-

Treatment Administration: Treatments are administered intravenously (i.v.) via the tail vein every three days for a total of five injections. Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: (Length × Width²) / 2.

-

Endpoint and Tissue Collection: At the end of the study (e.g., day 21), mice are euthanized. Tumors are excised, weighed, and photographed. Major organs may be collected for histological analysis to assess toxicity.

-

Data Analysis: Tumor growth curves are plotted for each group. The tumor inhibition rate (TIR) is calculated using the formula: TIR (%) = [(Wc - Wt) / Wc] × 100, where Wc is the average tumor weight of the control group and Wt is the average tumor weight of the treatment group.

References

- 1. Genkwanin: An emerging natural compound with multifaceted pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. greenmedinfo.com [greenmedinfo.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory biological activity- BioCrick [biocrick.com]

- 6. Antitumor and immunomodulatory activity of genkwanin on colorectal cancer in the APC(Min/+) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive review uncovering the anticancerous potential of genkwanin (plant-derived compound) in several human ca… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Genkwanin nanosuspensions: a novel and potential antitumor drug in breast carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioavailability Models for Flavonoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro models used to assess the bioavailability of flavonoids. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the experimental protocols and data interpretation associated with these models. This guide focuses on the widely used Caco-2 cell monolayer and simulated digestion models, presenting quantitative data, detailed methodologies, and visual representations of experimental workflows and transport mechanisms.

Introduction to Flavonoid Bioavailability

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their potential health benefits, including antioxidant and anti-inflammatory properties.[1] However, their efficacy in vivo is largely dependent on their bioavailability, which encompasses digestion, absorption, metabolism, and distribution. Due to the complexity and cost of in vivo studies, in vitro models have become indispensable tools for screening and predicting the oral bioavailability of flavonoids.[1][2] These models provide valuable insights into the mechanisms of flavonoid absorption and the factors that influence it.

Caco-2 Cell Monolayer Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the most extensively used in vitro model for predicting intestinal drug absorption.[1][3] When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a monolayer of polarized enterocytes with a well-defined brush border and tight junctions, mimicking the intestinal epithelium.[1][4] This model is valuable for studying the transepithelial transport of flavonoids and identifying the underlying mechanisms, such as passive diffusion, carrier-mediated transport, and active efflux.[1][5]

Experimental Protocol: Caco-2 Permeability Assay

A detailed protocol for assessing flavonoid permeability using the Caco-2 cell monolayer model is outlined below.

Materials:

-

Caco-2 cells (passages 35-45)[1]

-

Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), penicillin, and streptomycin[1][3]

-

Transwell inserts (e.g., polycarbonate, 0.4 µm pore size)

-

Hank's Balanced Salt Solution (HBSS) or other transport buffer[5]

-

Test flavonoid compounds

-

Analytical instrumentation (e.g., HPLC, LC-MS)

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells at a density of approximately 8 x 10⁴ cells/cm² onto the apical (AP) side of the Transwell inserts.[1] Culture the cells for 19-21 days in a humidified incubator at 37°C with 5% CO₂.[1][3] Change the culture medium every other day for the first 14 days and daily thereafter.[1]

-

Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values above 300-400 Ω·cm² generally indicate a confluent monolayer with well-formed tight junctions.[2][5] The permeability of a paracellular marker, such as Lucifer yellow or fluorescein, can also be measured to confirm monolayer integrity.[6]

-

Transport Experiment:

-

Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS) on both the AP and basolateral (BL) sides.[3]

-

To measure AP to BL transport (simulating absorption), add the test flavonoid solution (at a non-toxic concentration, e.g., 40-100 µM) to the AP chamber and fresh transport buffer to the BL chamber.[2][3]

-

To measure BL to AP transport (evaluating efflux), add the flavonoid solution to the BL chamber and fresh buffer to the AP chamber.

-

Incubate the Transwell plates at 37°C with gentle agitation for a defined period (e.g., 1-3 hours).[2][3]

-

At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer. Samples can also be taken from the donor chamber to assess compound loss.[2]

-

-

Sample Analysis: Quantify the concentration of the flavonoid in the collected samples using a validated analytical method such as HPLC or LC-MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of flavonoid transport (µmol/s or mg/s)

-

A is the surface area of the Transwell membrane (cm²)

-

C₀ is the initial concentration of the flavonoid in the donor chamber (µmol/mL or mg/mL)[7]

The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B) . An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7]

-

Quantitative Data: Flavonoid Permeability in Caco-2 Cells

The permeability of flavonoids across Caco-2 cell monolayers varies significantly depending on their chemical structure. The following table summarizes the apparent permeability (Papp) values for a selection of flavonoids from the literature.

| Flavonoid Class | Flavonoid | Papp (A to B) (x 10⁻⁶ cm/s) | Reference |

| Flavonols | Quercetin | 1.70 ± 0.11 | [6] |

| Kaempferol | 1.17 ± 0.13 | [6] | |

| Morin | 0.52 ± 0.04 | [1] | |

| Rutin (Quercetin-3-rutinoside) | 0.05 ± 0.01 | [1] | |

| Isoquercitrin (Quercetin-3-glucoside) | 36.6 ± 3.2 | [6] | |

| Flavones | Luteolin | 0.54 ± 0.06 | [1] |

| Apigenin | 10.1 ± 1.1 | [1] | |

| Flavanones | Naringenin | 23.5 ± 2.5 | [1] |

| Hesperetin | 25.1 ± 2.8 | [1] | |

| Isoflavones | Genistein | 16.68 | [2] |

| Daidzein | 28.5 ± 3.1 | [1] | |

| Chalcones | Xanthohumol | 15.8 ± 1.7 | [1] |

Note: Experimental conditions can influence Papp values. This table is for comparative purposes.

Visualization: Caco-2 Experimental Workflow and Transport Mechanisms

The following diagrams illustrate the experimental workflow for the Caco-2 permeability assay and the primary mechanisms of flavonoid transport across the cell monolayer.

Figure 1: Experimental workflow for the Caco-2 permeability assay.

Figure 2: Flavonoid transport mechanisms across Caco-2 cell monolayers.

Simulated Digestion Models

Simulated digestion models are designed to mimic the physiological processes of the human gastrointestinal tract, including the oral, gastric, and small intestinal phases.[8] These models are crucial for assessing the bioaccessibility of flavonoids, which is the fraction of a compound that is released from its food matrix and is available for absorption.[9] More advanced dynamic models, such as the TNO Intestinal Model (TIM-2), can also simulate colonic fermentation by the gut microbiota.[10][11]

Experimental Protocol: Static In Vitro Digestion

A generalized protocol for a static in vitro digestion model is provided below. This can be adapted based on specific research needs.

Materials:

-

Simulated salivary fluid (SSF) with α-amylase

-

Simulated gastric fluid (SGF) with pepsin

-

Simulated intestinal fluid (SIF) with pancreatin and bile salts

-

pH meter and titration equipment (e.g., NaOH)

-

Shaking water bath or incubator at 37°C

-

Centrifuge

-

Dialysis tubing (for bioaccessibility assessment)

Procedure:

-

Oral Phase:

-

Mix the food sample containing flavonoids with SSF.

-

Adjust the pH to ~6.8.

-

Incubate at 37°C for a short duration (e.g., 2-5 minutes) with agitation to simulate mastication.

-

-

Gastric Phase:

-

Add SGF containing pepsin to the oral bolus.

-

Adjust the pH to ~2.0-3.0 with HCl.

-

Incubate at 37°C for 1-2 hours with continuous agitation.[8]

-

-

Intestinal Phase:

-

Add SIF containing pancreatin and bile salts to the gastric chyme.

-

Adjust the pH to ~7.0 with NaOH.

-

For bioaccessibility measurement, the intestinal digest can be placed in a dialysis bag suspended in a buffer. The amount of flavonoid that diffuses out of the bag represents the bioaccessible fraction.

-

Incubate at 37°C for 2-3 hours with continuous agitation.[8]

-

-

Sample Collection and Analysis:

-

Collect samples after each digestion phase.

-

Centrifuge the final intestinal digest to separate the soluble (micellar) fraction, which contains the bioaccessible flavonoids, from the insoluble residue.

-

Extract and quantify the flavonoids in each fraction using HPLC or LC-MS.

-

Quantitative Data: Flavonoid Bioaccessibility

The bioaccessibility of flavonoids is highly variable and influenced by the food matrix and the flavonoid's chemical structure. The following table presents illustrative data on the impact of simulated digestion on flavonoid content.

| Food Source | Flavonoid | Change in Content after Digestion | Reference |

| Quinoa | Quercetin and Kaempferol glycosides | Concentration significantly increased | [12] |

| Propolis Extracts | Total Flavonoids | Content decreased after gastric phase, slightly increased after intestinal phase | [13] |

| Freeze-dried Mustard Greens and Roselle Leaves | Total Flavonoids | Increased levels after digestion | [14] |

Visualization: In Vitro Digestion Workflow

The following diagram outlines the sequential steps of a static in vitro digestion model for assessing flavonoid bioaccessibility.

Figure 3: Workflow of a static in vitro gastrointestinal digestion model.

Advanced Models and Future Perspectives

While the Caco-2 and static digestion models are foundational, more advanced in vitro systems are emerging. These include co-culture models (e.g., Caco-2 with mucus-secreting HT29 cells) to better mimic the intestinal barrier, and dynamic digestion models like TIM-2 that provide a more physiologically relevant simulation of gut motility and absorption.[11][15]

Future research will likely focus on integrating these models, for instance, by coupling the output of a simulated digestion model to a Caco-2 cell assay to provide a more comprehensive assessment of flavonoid bioavailability. Furthermore, the inclusion of gut microbiota in these models is crucial for understanding the biotransformation of flavonoids into potentially more bioactive metabolites.

Conclusion

In vitro bioavailability models are powerful tools in the field of flavonoid research and development. The Caco-2 cell monolayer assay provides critical data on intestinal permeability and transport mechanisms, while simulated digestion models offer insights into the bioaccessibility of flavonoids from various food matrices. By understanding and applying the detailed protocols and data interpretation methods outlined in this guide, researchers can effectively screen and characterize flavonoid bioavailability, ultimately accelerating the development of novel functional foods and therapeutics.

References

- 1. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. The TNO In Vitro Model of the Colon (TIM-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The TNO In Vitro Model of the Colon (TIM-2) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In vitro gastrointestinal digestion studies on total phenols, flavonoids, anti-oxidant activity and vitamin C in freeze-dried vegetable powders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Crystal Structure Determination of Dihydroxyflavones: A Guide for Researchers

An In-depth Technical Guide

Abstract

Dihydroxyflavones, a subclass of flavonoids, are polyphenolic compounds found widely in plants and are of significant interest to the pharmaceutical industry due to their diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[1][2] A precise understanding of their three-dimensional atomic arrangement is fundamental to elucidating structure-activity relationships (SAR), optimizing drug design, and ensuring quality control. This technical guide provides a comprehensive overview of the primary methodologies for determining the crystal structure of dihydroxyflavones, with a focus on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, tabulated quantitative data for key examples, and workflow diagrams to support researchers, scientists, and drug development professionals in this field.

X-ray Crystallography: The Gold Standard for Atomic Resolution

X-ray crystallography is a powerful technique that provides an unambiguous determination of the atomic and molecular structure of a crystalline compound.[3] By analyzing the diffraction pattern of an X-ray beam scattered by the ordered atoms in a crystal, a three-dimensional map of electron density can be generated, revealing precise atomic positions and bond lengths.[3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The process involves growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data, and subsequently solving and refining the crystal structure.[3]

Step 1: Crystallization The formation of a well-ordered, single crystal of sufficient size is the most critical and often challenging step.[5]

-

Solvent Selection: Begin by testing the solubility of the dihydroxyflavone in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene). A suitable solvent is one in which the compound is moderately soluble.

-

Slow Evaporation: Dissolve the dihydroxyflavone in a suitable solvent to near-saturation in a clean vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This is the simplest crystallization method.[5]

-

Solvent Diffusion (Layering): If slow evaporation fails, dissolve the compound in a "good" solvent. In a separate, larger container, place a "poor" solvent in which the compound is insoluble but miscible with the good solvent. Carefully layer the solution of the compound over the poor solvent. Crystals may form at the interface as the solvents slowly mix.

-

Seeding: If microcrystals form, they can be used as "seeds." Introduce a single, well-formed microcrystal into a fresh, slightly supersaturated solution to encourage the growth of a larger, single crystal.[5]

Step 2: Data Collection

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffraction: The mounted crystal is placed in an intense, monochromatic X-ray beam.[3] The crystal is rotated, and the diffraction pattern—the angles and intensities of the diffracted X-rays—is recorded by a detector.[3] Modern diffractometers automate this process, collecting tens of thousands of reflections.[3]

Step 3: Structure Solution and Refinement

-

Data Processing: The collected raw data are processed to correct for experimental factors and to determine the unit cell dimensions and space group.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[6]

-

Model Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using least-squares algorithms to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[7] The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for high-quality small-molecule structures.

Workflow for X-ray Crystallography

Caption: General experimental workflow for crystal structure determination using X-ray crystallography.

Tabulated Crystallographic Data

The following table presents representative crystallographic data for the co-crystal structure of murine pyridoxal phosphatase (PDXP) in complex with 7,8-dihydroxyflavone (7,8-DHF).[8]

| Parameter | Value |

| Compound | murine PDXP + 7,8-Dihydroxyflavone |

| PDB Code | 8QFW |

| Resolution | 2.0 Å |

| Space Group | P4₃2₁2 (for human PDXP complex) |

| R-work | 0.184 (18.4%) |

| R-free | 0.211 (21.1%) |

| Ligand | 7,8-Dihydroxyflavone (C₁₅H₁₀O₄) |

Table 1: Crystallographic data for 7,8-DHF in complex with a target protein. Data sourced from PDB entry 8QFW.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[9][10] While it does not provide a direct 3D crystal structure like X-ray crystallography, it is crucial for confirming the chemical structure, identifying isomers, and studying molecular dynamics. For dihydroxyflavones, 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC) NMR experiments are routinely used.[10]

Experimental Protocol: NMR for Structure Elucidation

Step 1: Sample Preparation

-

Dissolve approximately 5-10 mg of the purified dihydroxyflavone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[9]

-

Ensure the sample is fully dissolved to achieve high-resolution spectra.

Step 2: 1D NMR Data Acquisition

-

¹H NMR: Acquire a proton NMR spectrum to identify the chemical environment, number, and connectivity of protons in the molecule. Key parameters include chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J).

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃ via DEPT experiments).

Step 3: 2D NMR Data Acquisition

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out adjacent protons within the molecular structure.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for assembling the molecular skeleton by connecting different spin systems.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).

Step 4: Spectral Analysis

-

Integrate the information from all spectra to assign each proton and carbon signal to a specific atom in the dihydroxyflavone molecule.[10] This collective data provides unambiguous confirmation of the covalent structure.

Workflow for NMR-based Structure Elucidation

Caption: Standard workflow for the elucidation of a chemical structure using NMR spectroscopy.

Tabulated NMR Data

The following table presents representative ¹H and ¹³C NMR chemical shift (δ) data for a dihydroxyflavone derivative, providing a fingerprint for its structural identification.[11][12]

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| 2 | ~163.0 | - | - |

| 3 | ~105.0 | ~6.8 | s |

| 4 | ~182.0 | - | - |

| 4a | ~105.5 | - | - |

| 5 | ~126.0 | ~7.9 | dd, J = 8.0, 1.5 |

| 6 | ~125.0 | ~7.4 | t, J = 7.5 |

| 7 | ~161.0 (C-OH) | - | - |

| 8 | ~157.0 (C-OH) | - | - |

| 8a | ~156.0 | - | - |

| 1' | ~131.0 | - | - |

| 2', 6' | ~128.5 | ~7.5 | m |

| 3', 5' | ~129.0 | ~7.5 | m |

| 4' | ~131.5 | ~7.5 | m |

Table 2: Representative ¹H and ¹³C NMR data for a dihydroxyflavone scaffold in a suitable deuterated solvent. Actual shifts may vary based on substitution patterns and solvent.

Case Study: 7,8-Dihydroxyflavone (7,8-DHF) and Biological Interactions

7,8-DHF is a naturally occurring flavone that acts as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the activity of brain-derived neurotrophic factor (BDNF).[2][13] Understanding its structure is key to its role in activating downstream signaling pathways relevant to neuroprotection and treatment for neuropsychiatric disorders.[2]

Signaling Pathways Activated by 7,8-DHF

Upon binding to the TrkB receptor, 7,8-DHF induces receptor dimerization and autophosphorylation, which triggers multiple downstream signaling cascades crucial for neuronal survival and plasticity.[14][15]

Caption: Key signaling pathways activated by 7,8-DHF via the TrkB receptor.[2][15]

Additionally, 7,8-DHF exhibits antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway, protecting cells from oxidative stress.[1]

Caption: Antioxidant signaling pathway activated by 7,8-DHF.[1]

Quantitative Interaction Data

Molecular docking studies predict the binding affinity between a ligand and its target receptor. The data below shows the predicted binding energy for 7,8-DHF with the human TrkB receptor, indicating a favorable interaction.

| Ligand-Receptor Complex | Predicted Binding Energy (kcal mol⁻¹) | Predicted Inhibitory Constant (Ki) |

| 7,8-DHF with human TrkB-D5 | -5.71 | 64.79 µM |

Table 3: Molecular docking scores for the interaction between 7,8-DHF and the TrkB receptor.[14]

Conclusion

The structural determination of dihydroxyflavones is a critical step in the pipeline of drug discovery and development. X-ray crystallography provides unparalleled detail of the solid-state conformation at atomic resolution, while NMR spectroscopy offers definitive structural confirmation in the solution phase. Together, these techniques furnish a complete picture of the molecule's architecture. As demonstrated with 7,8-DHF, this structural knowledge is paramount for understanding biological activity, interpreting SAR data, and designing next-generation therapeutics with enhanced efficacy and specificity. This guide provides the foundational protocols and conceptual workflows to empower researchers in this essential area of study.

References

- 1. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. unifr.ch [unifr.ch]

- 6. moodle2.units.it [moodle2.units.it]

- 7. uh.edu [uh.edu]

- 8. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ukm.my [ukm.my]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the Molecular Interactions of 7,8-Dihydroxyflavone and Its Derivatives with TrkB and VEGFR2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

5,4'-Dihydroxyflavone biosynthesis pathway in plants

An In-depth Technical Guide to the Biosynthesis of 5,7,4'-Trihydroxyflavone (Apigenin) in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Flavones, a significant subclass of flavonoids, are widely distributed throughout the plant kingdom and are recognized for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the biosynthesis of 5,7,4'-trihydroxyflavone, commonly known as apigenin, a model compound for flavone synthesis. We will delve into the core enzymatic steps, the regulatory networks that control this pathway, quantitative data on enzyme kinetics, and detailed experimental protocols for the analysis of these compounds and the enzymes responsible for their creation. This document serves as a detailed resource for professionals seeking to understand and manipulate flavone biosynthesis for research and drug development purposes.

The Core Biosynthesis Pathway: From Phenylalanine to Apigenin

The biosynthesis of apigenin is a well-characterized extension of the general phenylpropanoid pathway. The journey begins with the amino acid L-phenylalanine and culminates in the formation of the flavone backbone through a series of enzymatic reactions.

The foundational steps, known as the general phenylpropanoid pathway, convert L-phenylalanine into p-coumaroyl-CoA.[1] This involves the sequential action of three key enzymes:

-

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[1]

-

Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to produce p-coumaric acid.[1][2]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the crucial precursor p-coumaroyl-CoA.[1]

With p-coumaroyl-CoA available, the pathway enters the flavonoid-specific branch to synthesize the flavanone intermediate, naringenin.

-

Chalcone Synthase (CHS): As the first committed and often rate-limiting enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to form naringenin chalcone.[3][4]

-

Chalcone Isomerase (CHI): This enzyme facilitates the stereospecific intramolecular cyclization of the unstable naringenin chalcone into its flavanone isomer, (2S)-naringenin.[5][6]

Naringenin is a critical branch-point intermediate in the flavonoid pathway.[3][4] To produce flavones, it is acted upon by Flavone Synthase (FNS).

-

Flavone Synthase (FNS): This enzyme catalyzes the desaturation of the C2-C3 bond in the C-ring of naringenin to form the double bond characteristic of flavones, yielding apigenin.[4][7] There are two distinct classes of FNS enzymes found in plants:

-

FNSI: A soluble Fe²⁺/2-oxoglutarate-dependent dioxygenase (2-OGDD), predominantly found in the Apiaceae family but also identified in other species like rice and maize.[7][8]

-

FNSII: A membrane-bound cytochrome P450-dependent monooxygenase (CYP93B subfamily) which is more widespread phylogenetically.[9][10] Most FNSII enzymes directly convert flavanones to flavones.[10]

-

The complete biosynthetic route from L-phenylalanine to apigenin is illustrated below.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and substrate preference of the biosynthetic enzymes determine the flux through the pathway and the profile of flavonoids produced. Kinetic parameters for key enzymes have been characterized in various plant species.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax or kcat | Notes |

| FNSII | Fortunella crassifolia (Kumquat) | Naringenin | 1.6 | 13.9 pkat/mg protein | Optimal activity at pH 7.5 and 35°C.[8] |

| FNSII | Fortunella crassifolia (Kumquat) | Isosakuranetin | 1.2 | 16.7 pkat/mg protein | Also converts isosakuranetin to acacetin.[8] |

| FNSI | Daucus carota (Carrot) | Naringenin | 45.3 ± 4.1 | 13.8 ± 0.4 nmol/min/mg | Optimal activity at pH 7.0 and 35°C.[11] |

| FNSI | Daucus carota (Carrot) | Eriodictyol | 10.9 ± 1.1 | 16.3 ± 0.5 nmol/min/mg | Higher affinity for eriodictyol to produce luteolin.[11] |

Regulation of the Flavone Biosynthesis Pathway

The production of flavones is tightly regulated at the transcriptional level to respond to developmental cues and environmental stresses. The expression of the structural genes (CHS, CHI, FNS, etc.) is primarily controlled by a conserved transcriptional complex known as the MBW complex.[12][13] This complex consists of three types of transcription factors:

-

R2R3-MYB proteins: These are key determinants of specificity, activating specific branches of the flavonoid pathway.[12] For flavonol and flavone biosynthesis, members of the MYB-B group are mainly involved.[12]

-

basic Helix-Loop-Helix (bHLH) proteins: These act as co-activators, forming a heterodimer with MYB proteins.[12]

-

WD40-repeat (WDR) proteins: These proteins are thought to act as a scaffold, stabilizing the interaction between the MYB and bHLH components to form the active MBW complex.[12]

This regulatory mechanism allows for the coordinated expression of pathway genes, enabling precise control over the production of flavones and other flavonoids.

Experimental Protocols

Flavonoid Extraction and Analysis from Plant Tissue

This protocol outlines a general method for the extraction and analysis of flavones from plant material using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: Freeze-dry plant tissue and grind to a fine powder.

-

Extraction:

-

Suspend a known weight of powdered tissue (e.g., 100 mg) in an appropriate volume of extraction solvent (e.g., 2 mL of 70-80% aqueous methanol or ethanol).[14]

-

Vortex the mixture vigorously.

-

Perform ultrasonication for approximately 10-20 minutes to enhance extraction efficiency.[11]

-

Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet cell debris.[11]

-

Collect the supernatant and filter it through a 0.22 or 0.45 µm syringe filter before analysis.[11]

-

-

HPLC Analysis:

-

System: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a reverse-phase C18 column is typically used.[11][15]

-

Mobile Phase: A common mobile phase consists of two solvents: (A) an aqueous solution with a small amount of acid, such as 0.1% formic acid, and (B) an organic solvent like methanol or acetonitrile.[11]

-

Gradient Elution: A typical gradient program might be: 0–20 min, 30–80% B; 20–25 min, 80–100% B; 25–32 min, 100–30% B.[11] The flow rate is generally maintained around 0.8-1.0 mL/min.[11]

-

Detection: Flavones like apigenin show characteristic UV absorbance maxima. Detection is often performed at wavelengths between 300 and 350 nm.[16][17]

-

Quantification: Identification and quantification are achieved by comparing retention times and spectral data with authentic chemical standards.

-

In Vitro Flavone Synthase (FNS) Enzyme Assay

This protocol describes a method to determine the activity of FNS enzymes (both FNSI and FNSII types) using recombinant protein.

Methodology:

-

Enzyme Preparation:

-

FNSI (soluble): Express the recombinant FNSI protein in E. coli and purify it. The assay can be performed with the purified enzyme or a crude cell lysate.

-

FNSII (microsomal): Express the recombinant FNSII protein in an appropriate system like yeast (Saccharomyces cerevisiae). Prepare microsomal fractions from the transformed yeast cells, as FNSII is a membrane-bound protein.[18]

-

-

Reaction Mixture: The components of the reaction mixture depend on the FNS type.

-

For FNSI:

-

For FNSII:

-

-

Reaction Conditions:

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of methanol or ethyl acetate.[11]

-

Vortex, centrifuge to remove precipitated protein, and collect the supernatant.

-

Analyze the supernatant for product formation (apigenin) using HPLC as described in Protocol 4.1.

-

References

- 1. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review [mdpi.com]

- 4. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytochrome P450 93G1 Is a Flavone Synthase II That Channels Flavanones to the Biosynthesis of Tricin O-Linked Conjugates in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 16. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 17. azolifesciences.com [azolifesciences.com]

- 18. Investigation of Two Distinct Flavone Synthases for Plant-Specific Flavone Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,4'-Dihydroxyflavone from Chalcone

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

5,4'-Dihydroxyflavone, commonly known as genistein, is a naturally occurring isoflavonoid with a wide range of documented biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Its therapeutic potential has made it a molecule of significant interest in the field of drug discovery and development. The synthesis of this compound is typically achieved through a two-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final flavone structure. This document provides detailed protocols for the synthesis of this compound from its chalcone precursor, 2',4',4-trihydroxychalcone.

Principle of the Reaction

The synthesis of this compound from the corresponding chalcone involves an intramolecular oxidative cyclization. The process is initiated by the formation of the precursor, 2',4',4-trihydroxychalcone, through a base-catalyzed Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde. The subsequent step involves the oxidative cyclization of the 2'-hydroxychalcone intermediate. Reagents such as iodine in dimethyl sulfoxide (DMSO) are commonly employed to facilitate this transformation, leading to the formation of the flavone ring system.

Experimental Protocols

Part 1: Synthesis of 2',4',4-Trihydroxychalcone (Chalcone Intermediate)

This protocol details the base-catalyzed Claisen-Schmidt condensation for the synthesis of the chalcone precursor.

Materials:

-

2,4-dihydroxyacetophenone

-

4-hydroxybenzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Deionized water

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone and 1.0 equivalent of 4-hydroxybenzaldehyde in a minimal amount of ethanol or methanol with stirring.

-

In a separate beaker, prepare a 50% aqueous solution of sodium hydroxide or potassium hydroxide.

-

Slowly add the basic solution dropwise to the stirred solution of the acetophenone and benzaldehyde at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture to a pH of approximately 2-3 by the slow addition of 10% hydrochloric acid. This will cause the chalcone to precipitate.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

The crude 2',4',4-trihydroxychalcone can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

-

Dry the purified product under vacuum.

Part 2: Synthesis of this compound from 2',4',4-Trihydroxychalcone

This protocol describes the oxidative cyclization of the chalcone intermediate to the final flavone product.

Materials:

-

2',4',4-trihydroxychalcone (from Part 1)

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Standard laboratory glassware for heating under reflux

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2',4',4-trihydroxychalcone (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (approximately 0.1 equivalents) to the solution.

-

Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 2-4 hours, with stirring. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water.

-

To remove the excess iodine, add a 10% aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

-

The precipitated solid is the crude this compound. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

-

Dry the final product under vacuum.

Data Presentation

| Parameter | 2',4',4-Trihydroxychalcone | This compound |

| Molecular Formula | C₁₅H₁₂O₄ | C₁₅H₁₀O₄ |

| Molecular Weight | 256.25 g/mol | 254.24 g/mol |

| Typical Yield | 60-80% | 70-85% |

| Appearance | Yellow to orange solid | Pale yellow to white solid |

| Melting Point | Varies based on purity | Approximately 301-303 °C |

Note: Yields are dependent on reaction scale and purification efficiency.

Mandatory Visualizations

Caption: Workflow for the two-step synthesis of this compound.

Application Note: HPLC Method for the Quantification of 5,4'-Dihydroxyflavone

Introduction

5,4'-Dihydroxyflavone is a flavonoid compound found in various plant species and is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities. Accurate and precise quantification of this flavone in matrices such as plant extracts, biological fluids, or pharmaceutical formulations is essential for quality control, standardization, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of this compound.

Principle

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A nonpolar stationary phase (C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound is retained on the column and then eluted by a gradient of organic solvent. Quantification is achieved by measuring the absorbance of the analyte using a UV-Vis detector and comparing the peak area to a calibration curve constructed from known concentrations of a reference standard.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and typical method validation parameters for the quantification of this compound.

Table 1: Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min, 10% B; 2-15 min, 10-80% B; 15-18 min, 80% B; 18-20 min, 10% B |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL[1] |

| Detection Wavelength | 270 nm[3] |

| Run Time | 25 minutes (including re-equilibration) |

Table 2: Method Validation Parameters

| Parameter | Specification |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999[4] |

| Limit of Detection (LOD) | 0.15 µg/mL[5] |

| Limit of Quantification (LOQ) | 0.45 µg/mL[3] |

| Accuracy (% Recovery) | 95.0% - 105.0%[1] |

| Precision (RSD%) | |

| Intra-day (n=6) | ≤ 2.0%[3] |

| Inter-day (n=6) | ≤ 3.0%[5] |

| Specificity | No interference from blank/placebo at the retention time of the analyte[5] |

Detailed Experimental Protocol

1.0 Objective To provide a detailed procedure for the quantitative determination of this compound in a sample matrix using RP-HPLC with UV detection.

2.0 Scope This protocol is applicable to researchers, scientists, and drug development professionals for the analysis of this compound in various samples, particularly plant extracts.

3.0 Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Analytical balance (4-decimal place).

-

Ultrasonic bath.

-

Centrifuge.

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Syringes and 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).

-

HPLC vials.

4.0 Reagents and Standards

-

This compound reference standard (purity ≥ 98%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (Analytical grade).

-

Deionized water (18.2 MΩ·cm).

5.0 Preparation of Solutions

-

5.1 Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix well and degas.

-

Mobile Phase B: Use HPLC grade acetonitrile. Degas before use.

-

-

5.2 Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

-

-

5.3 Calibration Standards:

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

6.0 Sample Preparation (Example for Plant Material)

-

6.1 Extraction:

-

Accurately weigh approximately 1.0 g of the powdered, dried plant material into a centrifuge tube.

-

Add 20 mL of methanol.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.[6]

-

-

6.2 Centrifugation & Collection:

-